(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid
Description
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic organoboron compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and a boronic acid (–B(OH)₂) moiety at position 3. Pyrazole-based boronic acids are valued in medicinal chemistry and materials science due to their tunable electronic properties, stability, and ability to participate in Suzuki-Miyaura cross-coupling reactions . The phenyl and methyl substituents influence the compound’s steric and electronic profile, impacting its reactivity and biological interactions.
Properties
Molecular Formula |
C11H13BN2O2 |
|---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-8-11(12(15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7,15-16H,1-2H3 |
InChI Key |
FYYHTMVMBCUNPI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=C1C)C2=CC=CC=C2)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1. This reaction proceeds under mild conditions and yields the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl halides or triflates. This reaction is critical for synthesizing biaryl structures prevalent in pharmaceuticals and materials.
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation with the boronic acid.
-
Reductive elimination to form the biaryl product.
The electron-withdrawing pyrazole moiety enhances the boronic acid’s stability during coupling, reducing protodeboronation side reactions.
Functionalization via Esterification
The boronic acid can be converted to its pinacol ester for improved stability and solubility in nonpolar solvents, enabling use in hydrophobic reaction systems.
Reaction :
Conditions :
-
Solvent: Anhydrous DMF
-
Catalyst: Molecular sieves (4Å)
Coordination Complex Formation
The compound acts as a ligand in transition metal complexes, leveraging the pyrazole’s nitrogen atoms and boronic acid’s hydroxyl groups.
| Metal Center | Application | Observed Geometry | Reference |
|---|---|---|---|
| Cu(II) | Catalytic oxidation reactions | Square planar | |
| Pd(II) | Pre-catalyst for C–H activation | Octahedral |
Example : Coordination with Cu(II) enhances catalytic activity in aerobic oxidation of alcohols to ketones .
Protodeboronation and Stability
Protodeboronation (B–C bond cleavage) occurs under strongly acidic or oxidative conditions, limiting utility in such environments.
Conditions Leading to Degradation :
-
Acidic : pH < 3 (aqueous HCl, H₂SO₄).
-
Oxidative : H₂O₂, KMnO₄.
Mitigation Strategies :
-
Use of electron-donating groups (e.g., methyl on pyrazole) stabilizes the boronic acid.
-
Low-temperature reactions (<50°C) minimize decomposition.
Role in Materials Science
Used in synthesizing organic semiconductors and fluorescent boron complexes for optoelectronic devices.
Example :
Scientific Research Applications
Drug Development
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structure allows for modifications that enhance the efficacy of existing drugs, particularly in developing targeted therapies for cancer. The compound's boronic acid functionality facilitates reactions that are essential for creating complex medicinal compounds.
Case Study : Research has demonstrated that derivatives of this compound exhibit significant anti-cancer properties by targeting specific metabolic pathways in cancer cells. For example, studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer models .
Chemical Sensing
The unique properties of (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid make it suitable for developing sensors that detect biomolecules. These sensors can be applied in diagnostics and environmental monitoring.
Data Table: Sensor Applications
| Application Area | Sensor Type | Target Analyte | Detection Method |
|---|---|---|---|
| Medical Diagnostics | Electrochemical Sensor | Glucose | Amperometry |
| Environmental Monitoring | Optical Sensor | Heavy Metals | Fluorescence |
| Food Safety | Colorimetric Sensor | Pesticides | Color Change |
Organic Electronics
This compound is utilized in the fabrication of organic semiconductors, contributing to the development of flexible and efficient electronic devices. Its ability to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study : Research indicates that incorporating boronic acids into organic semiconductor materials significantly improves charge transport properties, enhancing device performance .
Material Science
In material science, (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid plays a role in creating advanced materials with tailored properties. These materials exhibit improved thermal stability and mechanical strength, which are essential for various industrial applications.
Data Table: Material Properties
| Material Type | Property Improved | Application |
|---|---|---|
| Polymers | Thermal Stability | Aerospace Components |
| Composites | Mechanical Strength | Construction Materials |
Research in Catalysis
The compound is also employed in catalytic processes within organic synthesis. Its boronic acid group is particularly useful for facilitating Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.
Case Study : A study highlighted the use of (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid as a catalyst in the synthesis of biaryl compounds, demonstrating high yields and selectivity under mild reaction conditions .
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid is largely dependent on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyrazole ring can interact with various molecular targets, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Reactivity and Physicochemical Properties
The substituents on the pyrazole ring significantly alter the compound’s behavior. Below is a comparative analysis with key analogs:
- This increases reactivity in aqueous environments, as seen in pH-dependent oxidation studies of similar aryl boronic acids .
- Steric Hindrance : The 3,5-dimethyl and 1-phenyl groups create steric bulk, which may reduce binding efficiency to enzyme active sites compared to less hindered analogs (e.g., meta-substituted phenylboronic acids in ).
Enzyme Inhibition
- In studies of R39 inhibition (a bacterial enzyme), meta-substituted aryl boronic acids showed superior activity (IC₅₀: 20–30 µM) compared to ortho-substituted derivatives .
- Pyrazole boronic acids with trifluoromethyl groups (e.g., 1-Methyl-3-CF₃ analog) exhibit stronger Lewis acidity, enhancing interactions with serine proteases .
Anticancer Potential
- Boronic acids like phenanthren-9-yl and 6-hydroxynaphthalen-2-yl derivatives demonstrated sub-micromolar cytotoxicity in triple-negative breast cancer models . The phenyl group in (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid may confer similar antiproliferative effects, though empirical validation is needed.
Biological Activity
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid (CAS No. 1313760-78-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both the pyrazole and boronic acid functionalities suggests diverse applications, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure
The molecular formula of (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid is C11H13BN2O, with a molecular weight of 216.05 g/mol. The structure includes a boronic acid group attached to a pyrazole ring, which enhances its reactivity in organic synthesis and potential biological interactions.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activities. In particular, compounds structurally related to (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid have shown promise as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that related compounds can inhibit Aurora-A and Aurora-B kinases with IC50 values in the low micromolar range, suggesting potential applications in targeted cancer therapies .
Table 1: Kinase Inhibition Data for Related Pyrazole Compounds
| Compound Name | Target Kinase | IC50 (μM) |
|---|---|---|
| 7a | Aurora-A | 0.212 |
| 14d | Aurora-B | 0.461 |
Enzyme Inhibition
Boronic acids are known for their ability to inhibit proteases and other enzymes by mimicking natural substrates or covalently binding to active sites. The unique structural features of (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid may enhance its interaction with specific biological targets, potentially leading to applications in treating diseases like diabetes and cancer .
Table 2: Potential Enzyme Targets for Boronic Acid Derivatives
| Enzyme Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Proteases | Covalent binding to active sites | Cancer therapy |
| Kinases | Competitive inhibition | Targeted cancer therapies |
| Glycosidases | Mimicking natural substrates | Diabetes management |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid:
- Aurora Kinase Inhibition : A study reported that a related pyrazole compound inhibited Aurora-A and Aurora-B kinases effectively, demonstrating the potential of this class of compounds in anticancer drug development .
- Enzyme Interaction Studies : Research using surface plasmon resonance (SPR) has shown that boronic acids can selectively bind to certain enzymes involved in metabolic pathways, indicating their potential as therapeutic agents .
Synthesis and Applications
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid serves as a key intermediate in pharmaceutical synthesis. It is utilized in:
- Drug Development : Enhancing the efficacy of existing drugs and developing new targeted therapies.
- Chemical Sensing : Creating sensors for biomolecules.
- Organic Electronics : Fabrication of organic semiconductors.
Q & A
Basic Questions
Q. What are the common synthetic routes for (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid, and what challenges arise during purification?
- Methodological Answer : Boronic acids are typically synthesized via intermediates like boronic esters due to their sensitivity to dehydration and trimerization. For aromatic boronic acids, cross-coupling reactions (e.g., Suzuki-Miyaura) or lithiation followed by borylation (using triisopropyl borate) are common . However, purification is challenging due to their hygroscopic nature and tendency to form boroxines. Prodrug strategies (e.g., ester protection) are often employed to improve stability during multi-step syntheses . High-throughput automated synthesis, such as iterative multicomponent reactions (IMCRs), can efficiently generate boronic acid libraries but require careful optimization of reaction conditions to minimize side products .
Q. How is the structural characterization of this boronic acid performed using crystallography or spectroscopy?
- Methodological Answer : X-ray crystallography remains the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for small molecules, by analyzing intensity data and resolving thermal parameters . For spectroscopic analysis, MALDI-MS is effective but requires derivatization (e.g., diol complexation) to prevent boroxine formation, which complicates mass spectra . Nuclear magnetic resonance (NMR) spectroscopy, especially B NMR, can confirm boronic acid identity and monitor binding interactions with diols .
Q. What are the primary biochemical applications of this compound in drug design or sensing?
- Methodological Answer : Its boronic acid moiety enables reversible diol binding, making it useful in:
- Drug Design : As a proteasome inhibitor (e.g., bortezomib analogs) via covalent interaction with catalytic threonine residues .
- Sensing : Fluorescent probes for detecting glycoproteins or bacterial surfaces (e.g., Gram-positive bacteria via glycolipid interactions) .
- Hydrogels : Glucose-responsive drug delivery systems through pH-dependent diol complexation .
Advanced Research Questions
Q. How can cross-coupling reactions involving this boronic acid be optimized to minimize side reactions?
- Methodological Answer : Palladium-catalyzed reactions require precise control of ligands (e.g., bipyridine), base (e.g., trifluoroacetate), and stoichiometry. Evidence suggests that boronic acids act as both substrates and coordinating agents, stabilizing palladium intermediates during decarbonylation. Using excess boronic acid (1.5–2 equiv) and inert atmosphere conditions reduces oxidative byproducts. Reaction progress should be monitored via TLC or LC-MS to identify optimal termination points .
Q. What methodological considerations are critical for studying binding kinetics with diol-containing biomolecules?
- Methodological Answer : Stopped-flow fluorescence assays are ideal for measuring rapid binding kinetics (e.g., kon values for sugars like D-fructose vs. D-glucose). Key factors include:
- pH Control : Binding shifts the boronic acid’s pKa; use buffers (e.g., phosphate, pH 7.4) to mimic physiological conditions .
- Competition Assays : Introduce competing diols (e.g., sorbitol) to validate specificity and calculate dissociation constants .
Q. How do secondary interactions affect glycoprotein capture assays, and how can selectivity be improved?
- Methodological Answer : Non-specific interactions (e.g., hydrophobic or electrostatic) with non-glycosylated proteins can reduce assay specificity. Mitigation strategies include:
- Surface Modification : Use carboxymethyl dextran-coated substrates to minimize non-specific adsorption .
- Buffer Optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) or elevated pH (8.5–9.0) enhance boronic acid-diol selectivity .
Q. What advanced techniques address thermal stability challenges during characterization?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen can identify decomposition thresholds (e.g., stability up to 600°C for pyrene-1-boronic acid). For labile compounds, differential scanning calorimetry (DSC) coupled with FT-IR monitors degradation pathways (e.g., boroxine formation) .
Q. How should anticancer studies account for metabolic instability or off-target effects?
- Methodological Answer :
- Metabolic Profiling : Incubate the compound with liver microsomes to identify major metabolites via LC-MS/MS.
- Selectivity Screening : Use kinase/phosphatase inhibition panels to rule out off-target interactions.
- Cell Models : Prioritize 3D spheroid cultures (e.g., glioblastoma) over monolayer cells to mimic in vivo drug penetration challenges .
Data Contradiction Analysis
Q. Discrepancies in reported binding affinities for diols: How to reconcile variability across studies?
- Methodological Answer : Variability often stems from differences in buffer composition (e.g., borate vs. phosphate), pH, or temperature. Standardize assay conditions using reference compounds (e.g., alizarin red S-boronic acid complex) for calibration. Cross-validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
